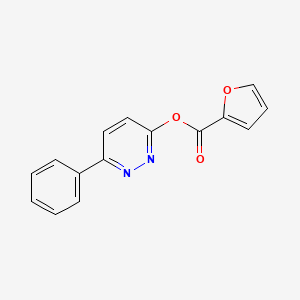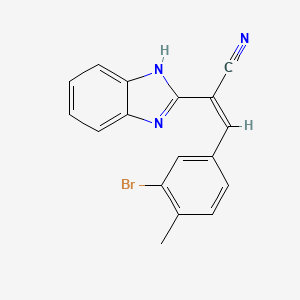![molecular formula C16H19NO4 B5376518 3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376518.png)
3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, also known as Bicyclol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of bicyclic compounds and has been shown to possess a wide range of pharmacological properties. In
Mecanismo De Acción
3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. 3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to inhibit the replication of viruses, such as hepatitis B virus and influenza virus, by inhibiting viral entry and replication.
Biochemical and Physiological Effects:
3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce liver inflammation, fibrosis, and cirrhosis by inhibiting the activation of hepatic stellate cells. 3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to reduce oxidative stress and improve liver function in patients with liver diseases. In addition, 3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been shown to inhibit the replication of viruses, such as hepatitis B virus and influenza virus, by inhibiting viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and high yield. 3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, one limitation of 3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. One potential application is in the treatment of COVID-19, as 3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been shown to inhibit the replication of the virus. Another potential application is in the treatment of liver diseases, as 3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been shown to reduce liver inflammation, fibrosis, and cirrhosis. Further studies are needed to explore the full potential of 3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid in these and other diseases.
Métodos De Síntesis
3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized by reacting 2-methoxyphenyl isocyanate with the appropriate bicyclic compound, followed by hydrolysis of the resulting intermediate. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-oxidant, anti-viral, and anti-fibrotic properties. 3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been studied for its potential use in the treatment of liver diseases, such as hepatitis B and C, liver fibrosis, and liver cirrhosis. It has also been studied for its potential use in the treatment of viral infections, such as influenza and COVID-19.
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-21-12-5-3-2-4-11(12)17-15(18)13-9-6-7-10(8-9)14(13)16(19)20/h2-5,9-10,13-14H,6-8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSJNPWFOUPEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-N'-(4-methylphenyl)urea](/img/structure/B5376435.png)
![6-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5376443.png)

![6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5376455.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5376459.png)
![5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]methyl}-3-isopropylisoxazole](/img/structure/B5376464.png)
![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5376468.png)
![(2R*,3S*,6R*)-3-phenyl-5-[4-(1H-pyrazol-4-yl)butanoyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5376487.png)
![2-(2,3-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]acetamide](/img/structure/B5376492.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-5-isopropylpyrimidin-4-amine](/img/structure/B5376495.png)
![5-nitro-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5376496.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5376512.png)
![1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-phenyl-4-piperidinol](/img/structure/B5376524.png)
